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Compound of Interest

Compound Name: Empagliflozin-d4

Cat. No.: B1157258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed

plausible synthesis protocol for Empagliflozin-d4. This deuterated analog of Empagliflozin, a

potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, serves as a crucial

internal standard for its quantification in biological matrices during pharmacokinetic and

metabolic studies.[1][2]

Core Chemical Properties
Empagliflozin-d4 is a stable, isotopically labeled form of Empagliflozin where four hydrogen

atoms on the phenyl ring of the phenoxy group have been replaced with deuterium. This

substitution results in a higher molecular weight, allowing for its distinct detection in mass

spectrometry-based analytical methods.
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Property Value References

Chemical Name

(2S,3R,4R,5S,6R)-2-[4-chloro-

3-[[2,3,5,6-tetradeuterio-4-

[(3S)-oxolan-3-

yl]oxyphenyl]methyl]phenyl]-6-

(hydroxymethyl)oxane-3,4,5-

triol

[3][4]

Synonyms

(1S)-1,5-anhydro-1-C-[4-

chloro-3-[[4-[[(3S)-tetrahydro-

3-furanyl]oxy]phenyl-

d4]methyl]phenyl]-D-glucitol, BI

10773-d4

[5]

CAS Number 2749293-95-4 [4]

Molecular Formula C₂₃H₂₃D₄ClO₇ [5]

Molecular Weight 454.93 g/mol [5]

Physical Appearance White to off-white solid [5]

Solubility
Soluble in DMSO and

Methanol
[5]

Purity ≥95% (HPLC), ≥98% atom D [5]

Storage
Store at -20°C under an inert

atmosphere
[5]

Synthesis of Empagliflozin-d4: A Plausible
Experimental Protocol
While a specific, detailed protocol for the synthesis of Empagliflozin-d4 is not readily available

in published literature, a plausible synthetic route can be constructed based on established

methods for the synthesis of Empagliflozin and its isotopically labeled analogs. The key step

involves the introduction of the deuterium atoms via a deuterated precursor. The following

protocol outlines a likely multi-step synthesis.
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Diagram of the Plausible Synthesis Workflow

Step 1: Synthesis of Deuterated Intermediate

Step 2: Friedel-Crafts Acylation Step 3: Reduction of Ketone

Step 4: Glycosylation Step 5: Deprotection and Reduction

Phenol-d6 Mitsunobu Reaction

(S)-3-Hydroxytetrahydrofuran

(S)-3-(Phenoxy-d5)tetrahydrofuran

Friedel-Crafts Acylation2-Chloro-5-iodobenzoic acid Acyl Chloride Formation (2-Chloro-5-iodophenyl)(4-((S)-tetrahydrofuran-3-yloxy-d5)phenyl)methanone Reduction (S)-4-(5-Iodo-2-chlorobenzyl)phenyl-d5 3-tetrahydrofuranyl ether

Lithiation & Coupling2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone Protected Empagliflozin-d4 Intermediate Deprotection & Reduction Empagliflozin-d4

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Empagliflozin-d4.

Detailed Methodologies
Step 1: Synthesis of (S)-3-(Phenoxy-d5)tetrahydrofuran

Materials: Phenol-d6, (S)-3-Hydroxytetrahydrofuran, Triphenylphosphine (PPh₃), Diisopropyl

azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).

Procedure:

To a solution of Phenol-d6 and (S)-3-Hydroxytetrahydrofuran in dry THF at 0°C under an

inert atmosphere (e.g., Argon or Nitrogen), add PPh₃.

Slowly add DIAD dropwise to the mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1157258?utm_src=pdf-body-img
https://www.benchchem.com/product/b1157258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield (S)-3-(Phenoxy-

d5)tetrahydrofuran.

Step 2: Friedel-Crafts Acylation

Materials: (S)-3-(Phenoxy-d5)tetrahydrofuran, 2-Chloro-5-iodobenzoic acid, Oxalyl chloride

or Thionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃), and a suitable

solvent (e.g., Dichloromethane, DCM).

Procedure:

Convert 2-Chloro-5-iodobenzoic acid to its acyl chloride by reacting with oxalyl chloride or

thionyl chloride in the presence of a catalytic amount of Dimethylformamide (DMF).

In a separate flask, dissolve (S)-3-(Phenoxy-d5)tetrahydrofuran in dry DCM and cool to

0°C.

Slowly add the Lewis acid (AlCl₃) to the solution.

Add the freshly prepared acyl chloride dropwise to the reaction mixture at 0°C.

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,

and concentrate.
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Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Reduction of the Ketone

Materials: The ketone from Step 2, a reducing agent (e.g., Triethylsilane, Et₃SiH), a Lewis

acid (e.g., Boron trifluoride etherate, BF₃·OEt₂), and a suitable solvent (e.g.,

Acetonitrile/DCM mixture).

Procedure:

Dissolve the ketone in a mixture of acetonitrile and DCM.

Cool the solution to a low temperature (e.g., -40°C).

Add the reducing agent (Et₃SiH) followed by the slow addition of the Lewis acid

(BF₃·OEt₂).

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the product by column chromatography.

Step 4: Glycosylation

Materials: The product from Step 3, 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone, a strong

base (e.g., n-Butyllithium, n-BuLi), and dry THF.

Procedure:

Dissolve the aryl iodide from Step 3 in dry THF and cool to a very low temperature (e.g.,

-78°C) under an inert atmosphere.

Slowly add n-BuLi to perform a lithium-halogen exchange.
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In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone in dry THF

and cool to -78°C.

Slowly add the lithiated aryl species to the gluconolactone solution.

Stir the reaction at -78°C for a few hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product, dry the organic phase, and concentrate under reduced pressure.

Step 5: Deprotection and Final Reduction

Materials: The crude product from Step 4, Methanolic HCl, Triethylsilane (Et₃SiH), and a

Lewis acid (e.g., Aluminum chloride, AlCl₃).

Procedure:

Treat the crude product from the previous step with methanolic HCl to remove the silyl

protecting groups and form a methoxy acetal.

After removal of the methanol, dissolve the residue in a suitable solvent mixture (e.g.,

DCM/Acetonitrile).

Cool the solution to a low temperature (e.g., -40°C) and add Et₃SiH followed by AlCl₃.

Allow the reaction to proceed to completion.

Quench the reaction and work up as described in previous reduction steps.

The final product, Empagliflozin-d4, can be purified by preparative High-Performance

Liquid Chromatography (HPLC) or crystallization to achieve high purity.

Analytical Characterization
The identity and purity of the synthesized Empagliflozin-d4 should be confirmed by a suite of

analytical techniques:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical

structure and the absence of proton signals in the deuterated positions.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Conclusion
Empagliflozin-d4 is an indispensable tool in the development and clinical assessment of

Empagliflozin. The synthesis, while multi-stepped, can be achieved through established organic

chemistry methodologies. The provided protocol offers a detailed and plausible pathway for its

preparation, enabling researchers to obtain this critical internal standard for their analytical

needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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